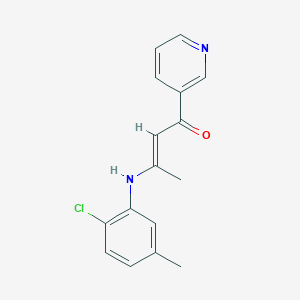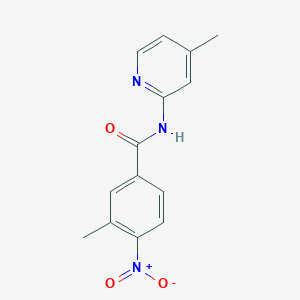![molecular formula C11H22N2O4Si B11523140 N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]acetamide](/img/structure/B11523140.png)
N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE is a complex organosilicon compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE typically involves the reaction of silatrane derivatives with appropriate reagents. One common method involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2, where X can be OCOMe, OCOCF3, OCOCCl3, SCN, Br) to afford the corresponding 1-substituted silatranes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the silicon atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of silatrane derivatives .
Scientific Research Applications
N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent for the synthesis of other silatranes and organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE involves its interaction with specific molecular targets. The silicon atom in the compound can form coordination bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxysilatrane: Similar in structure but with a methoxy group instead of the acetamide group.
1-Phenylsilatrane: Contains a phenyl group, offering different chemical properties.
1-Ethylsilatrane: Features an ethyl group, affecting its reactivity and applications.
Uniqueness
N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE is unique due to its acetamide functional group, which provides distinct chemical and biological properties compared to other silatranes. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H22N2O4Si |
|---|---|
Molecular Weight |
274.39 g/mol |
IUPAC Name |
N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyl]acetamide |
InChI |
InChI=1S/C11H22N2O4Si/c1-11(14)12-3-2-10-18-15-7-4-13(5-8-16-18)6-9-17-18/h2-10H2,1H3,(H,12,14) |
InChI Key |
KFXALKAYQCFPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC[Si]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B11523072.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11523074.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11523076.png)
![N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11523089.png)
![4-butoxy-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11523091.png)
![N-butyl-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11523094.png)
![Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11523095.png)
![3-cyclohexyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B11523099.png)
![8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11523117.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl thiophene-2-carboxylate](/img/structure/B11523133.png)

![1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate](/img/structure/B11523143.png)
![N-cyclopropyl-2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11523149.png)
